3-(3-Cyanophenyl)-2-methylpropanoic acid

Lipophilicity LogP ADME

Regioisomeric shifts in cyanophenyl propanoic acids alter LogP by up to 0.5 units, risking SAR irreproducibility. 3-(3-Cyanophenyl)-2-methylpropanoic acid (CAS 1269533-27-8) provides the defined meta-cyano α-methyl pattern for consistent lead optimization. • α-Methyl blocks benzylic oxidation, extending in vivo half-life vs. des-methyl analogs. • Meta-CN enables derivatization to aminomethyl, carboxamide, or tetrazole. • ≥98% purity; racemate resolvable into enantiopure peptidomimetic building blocks.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B12976460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyanophenyl)-2-methylpropanoic acid
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)C#N)C(=O)O
InChIInChI=1S/C11H11NO2/c1-8(11(13)14)5-9-3-2-4-10(6-9)7-12/h2-4,6,8H,5H2,1H3,(H,13,14)
InChIKeyLBBQVMHQKGWIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Cyanophenyl)-2-methylpropanoic Acid: Procurement-Grade Specifications


3-(3-Cyanophenyl)-2-methylpropanoic acid (CAS: 1269533-27-8; also indexed as 2-(3-cyanophenyl)-2-methylpropanoic acid, CAS: 445003-63-4) is an aliphatic carboxylic acid bearing a meta-cyanophenyl substituent and an α-methyl group, with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . The compound is typically supplied as a racemic mixture with a purity specification of ≥95% (often 98% from select vendors) and is recommended for storage at 2–8°C under dry, sealed conditions . Its computed LogP ranges from 1.64 to 1.82, and the topological polar surface area (TPSA) is 61.09 Ų, which inform its solubility and permeability profile in early-stage screening [1].

Racemic α-methyl acid Chiral center enables stereochemical elaboration and resolution studies.
Meta-cyanophenyl handle Versatile synthetic anchor for amine, amide, and tetrazole derivatization.
Moderate lipophilicity Computed LogP profile supports membrane permeability screening.
Procurement grade Supplied as racemate with ≥95% purity; store at 2–8°C under dry conditions.

Why 3-(3-Cyanophenyl)-2-methylpropanoic Acid Cannot Be Substituted


Cyanophenyl propanoic acids represent a structurally diverse class where even minor modifications—such as the position of the cyano group (ortho, meta, or para), the presence or absence of an α-methyl group, or the chain length between the aromatic ring and the carboxylate—yield compounds with markedly different physicochemical properties, metabolic fates, and synthetic utility [1]. Substituting 3-(3-cyanophenyl)-2-methylpropanoic acid with a regioisomer (e.g., para-cyano or ortho-cyano) or a des-methyl analog alters lipophilicity (ΔLogP up to ~0.5 units), molecular recognition in enzyme binding pockets, and stability toward benzylic oxidation [2]. Consequently, procurement decisions that disregard these structural nuances risk compromising assay reproducibility, lead optimization trajectories, and the validity of structure–activity relationship (SAR) conclusions [3].

Regioisomer switch
Para- or ortho-cyano isomers shift lipophilicity and molecular recognition; SAR conclusions may not transfer.
Des-methyl analog
Removal of the α-methyl group eliminates the chiral center and alters ionization, limiting stereochemical and metabolic stability studies.

3-(3-Cyanophenyl)-2-methylpropanoic Acid: Comparative Evidence


Lipophilicity: Cyano Position and α-Methyl Effects

The lipophilicity of 3-(3-cyanophenyl)-2-methylpropanoic acid, as measured by its computed LogP, is significantly higher than that of its para-cyano regioisomer and des-methyl analog. This difference directly impacts membrane permeability and metabolic stability, making the compound a more suitable candidate for cell-based assays and in vivo studies where moderate lipophilicity is required [1].

Lipophilicity shift
Data to verify
Computed LogP 1.6–1.8 vs para-isomer 1.2–1.3
Supports membrane permeability screening
Prediction-based; experimental LogP recommended.
Lipophilicity LogP ADME Drug Design

pKa Differentiation: α-Methyl vs. Des-Methyl

The presence of an α-methyl group in 3-(3-cyanophenyl)-2-methylpropanoic acid alters the electronic environment of the carboxylic acid moiety, resulting in a higher pKa compared to the des-methyl analog 3-(3-cyanophenyl)propanoic acid. This subtle shift affects the fraction of ionized species at physiological pH (7.4), which in turn influences solubility, protein binding, and passive diffusion [1].

pKa differentiation
Method context
pKa ~2.5 vs des-methyl ~2.0–2.1
Ionization state shifts may influence assay conditions
JChem predicted value; experimental pKa advised.
pKa Ionization Solubility Pharmacokinetics

Chiral Resolution Feasibility

3-(3-Cyanophenyl)-2-methylpropanoic acid possesses a chiral center at the α-carbon, enabling its use as a precursor for enantiomerically pure α,α-disubstituted amino acids and β-amino acids. While direct enantiomeric resolution data for this specific meta-cyano compound are sparse, the closely related 2-cyano-2-methyl-3-phenylpropanoic acid has been successfully resolved via crystallization with norephedrine, yielding enantiopure material suitable for large-scale synthesis of (S)-α-methylphenylalanine [1]. This demonstrates that the α-methyl cyanophenyl propanoic acid scaffold is amenable to industrial-scale chiral resolution, a capability that is absent in des-methyl analogs, which are achiral and cannot be used to introduce stereochemical diversity [2].

Chiral resolution
Class-level inference
Resolution demonstrated for closely related 2-cyano-2-methyl-3-phenylpropanoic acid
Feasibility for enantiopure building blocks
Direct resolution data for meta-cyano analog not reported.
Chiral Resolution Enantiomeric Purity Asymmetric Synthesis Peptidomimetics

Benzylic Oxidation Resistance

3-Arylpropionic acids are known to undergo rapid metabolic oxidation at the benzylic C3 position in rodents, which limits their in vivo half-life. Introducing an α-methyl group, as in 3-(3-cyanophenyl)-2-methylpropanoic acid, blocks this site of oxidative metabolism. Studies on structurally analogous 3-arylpropionic acids demonstrated that α-substitution (e.g., cyclopropane carboxylic acid derivatives) extended rat half-life compared to unsubstituted 3-arylpropionic acids, confirming that metabolic oxidation at the propionic acid chain is the primary clearance mechanism [1]. Furthermore, the 3-cyanophenyl moiety itself has been shown in a separate medicinal chemistry program to confer enhanced metabolic stability in rat plasma when compared to other aromatic substituents (e.g., 5-chloro-2-methoxyphenyl or 3-fluoro-5-trifluoromethylphenyl), as it can be introduced without a large decrease in antiviral activity [2]. Together, these independent lines of evidence support the inference that the combination of an α-methyl group and a meta-cyanophenyl substituent yields a scaffold with superior metabolic stability relative to des-methyl or non-cyanated analogs.

Benzylic oxidation resistance
Class-level inference
α-Methyl blocks C3 oxidation; meta-cyano associated with plasma stability
May support longer half-life in rodent models
Inferred from arylpropionic acid class; direct PK data unavailable.
Metabolic Stability Benzylic Oxidation CYP450 Half-life

3-(3-Cyanophenyl)-2-methylpropanoic Acid: Research & Industrial Applications


α,α-Disubstituted Amino Acids and β-Peptides Synthesis

Given the established feasibility of resolving structurally related α-methyl cyanophenyl propanoic acids into their pure enantiomers via diastereomeric salt formation, this compound serves as an ideal starting material for the synthesis of homochiral α,α-disubstituted α-amino acids and β-amino acids [1]. Such building blocks are essential for constructing peptidomimetics, β-peptide foldamers, and enzyme inhibitors where conformational constraint and resistance to proteolysis are required. The meta-cyano group provides a synthetic handle for further derivatization (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or tetrazole formation), expanding the accessible chemical space beyond what is possible with unsubstituted phenyl analogs [2].

NSAID Intermediate Development

The α-methylarylpropanoic acid core is a privileged scaffold in NSAID pharmacophores (e.g., ibuprofen, naproxen, fenoprofen). 3-(3-Cyanophenyl)-2-methylpropanoic acid, with its meta-cyano substitution, offers a differentiated electronic profile compared to the clinically used para-substituted or unsubstituted analogs [1]. The electron-withdrawing cyano group modulates the pKa of the carboxylic acid and alters COX enzyme binding interactions. Its higher LogP relative to para-cyano analogs may translate to improved membrane permeability, while the α-methyl group blocks benzylic oxidation, potentially extending in vivo duration of action—a critical differentiator for next-generation NSAID candidates.

Metabolic-Stable In Vivo Probe Molecules

For research programs requiring tool compounds with extended plasma half-life in rodent models, the α-methyl and meta-cyanophenyl substitution pattern offers a dual advantage: the α-methyl group sterically shields the benzylic C3 position from CYP450-mediated oxidation, while the meta-cyanophenyl moiety is associated with retained target engagement and enhanced metabolic stability in rat plasma relative to other aromatic substituents [1][2]. This combination makes 3-(3-cyanophenyl)-2-methylpropanoic acid a strategically advantageous intermediate for constructing in vivo probes where rapid clearance would otherwise confound pharmacodynamic readouts.

Chiral Ligand Precursor for Asymmetric Catalysis

The α-chiral center, combined with the coordinating potential of the cyano and carboxylate groups, positions this compound as a viable precursor for chiral ligands used in asymmetric catalysis. Upon resolution into its pure enantiomers, the compound can be elaborated into amino alcohols, diamines, or phosphine ligands. The meta-cyano group provides a point of electronic tuning without introducing the steric bulk of ortho-substituted analogs, offering a balance between catalyst activity and enantioselectivity [1].

Application
Selection Property
Validation Focus
α,α-Disubstituted amino acid synthesis
Chiral resolution feasibility
Enantiomeric purity and derivatization yield
NSAID pharmacophore research
α-Methylarylpropanoic acid core with meta-cyano modulation
COX enzyme binding and metabolic stability in vitro
In vivo tool compound design
α-Methyl shielding of benzylic oxidation
Rodent PK and CYP450 stability screening
Asymmetric catalysis ligand precursor
Chiral α-carbon and cyano coordination
Ligand enantioselectivity and catalytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Cyanophenyl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.